molecular formula C4H2Cl2O3 B1316784 2,3-Oxiranedicarbonyl dichloride CAS No. 63129-87-3

2,3-Oxiranedicarbonyl dichloride

Cat. No.: B1316784
CAS No.: 63129-87-3
M. Wt: 168.96 g/mol
InChI Key: OOFZEUMTLJVKCF-UHFFFAOYSA-N
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Description

2,3-Oxiranedicarbonyl dichloride is an organic compound with the molecular formula C4H2Cl2O3. It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and two acyl chloride groups. This compound is of interest due to its unique chemical structure and reactivity, making it useful in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Oxiranedicarbonyl dichloride can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with phosphorus pentachloride (PCl5) to form the corresponding dichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is usually purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,3-Oxiranedicarbonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Lewis acids (e.g., aluminum chloride)

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

Major Products

    Amides: Formed from the reaction with amines

    Esters: Formed from the reaction with alcohols

    Thioesters: Formed from the reaction with thiols

    Carboxylic Acids: Formed from hydrolysis

Mechanism of Action

The mechanism of action of 2,3-Oxiranedicarbonyl dichloride involves its reactivity with nucleophiles. The acyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives, which can interact with biological targets or serve as intermediates in chemical syntheses .

Comparison with Similar Compounds

Similar Compounds

    Phthaloyl Chloride: Similar in structure but lacks the oxirane ring.

    Succinyl Chloride: Contains two acyl chloride groups but has a different carbon backbone.

    Maleic Anhydride: Precursor to 2,3-Oxiranedicarbonyl dichloride, lacks the acyl chloride groups.

Uniqueness

This compound is unique due to the presence of both an oxirane ring and two acyl chloride groups. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

oxirane-2,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O3/c5-3(7)1-2(9-1)4(6)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFZEUMTLJVKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50524807
Record name Oxirane-2,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63129-87-3
Record name Oxirane-2,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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